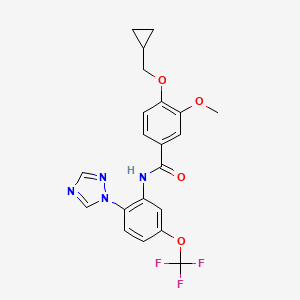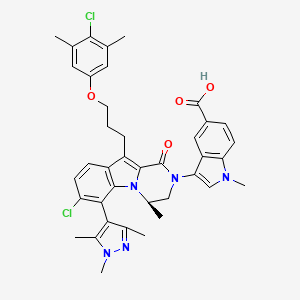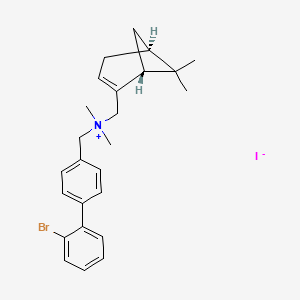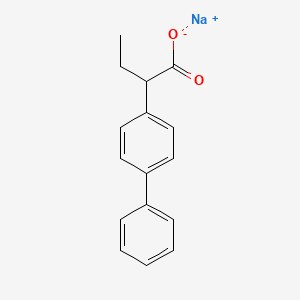
Lyosol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lyosol is a non-steroidal anti-inflammatory drug (NSAID) known for its analgesic and antihypercholesterolemic properties. It is commonly used to alleviate pain and reduce inflammation.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Lyosol can be synthesized through multiple routes. One notable method involves a Suzuki coupling reaction catalyzed by palladium on carbon (Pd/C) in water. This reaction uses sodium tetraphenylborate as a phenylation reagent. The overall yield of this method ranges from 36% to 59% .
Another synthetic route involves the esterification of 4-bromophenylacetic acid, followed by alkylation and hydrolysis to produce 2-(4-bromophenyl)butanoic acid. This intermediate is then reacted with sodium tetraphenylborate to yield this compound with an overall yield of 85% .
Industrial Production Methods
Industrial production of this compound typically follows the Suzuki coupling method due to its efficiency and high yield. The use of Pd/C as a catalyst and sodium tetraphenylborate as a reagent ensures a scalable and environmentally friendly process .
Análisis De Reacciones Químicas
Types of Reactions
Lyosol undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogen atoms in the compound are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solutions.
Major Products
Oxidation: Produces carboxylic acids.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Lyosol has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying Suzuki coupling reactions and other organic synthesis methods.
Biology: Investigated for its anti-inflammatory and analgesic properties in various biological models.
Medicine: Explored for its potential in treating pain and inflammation in clinical settings.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in quality control.
Mecanismo De Acción
Lyosol exerts its effects by inhibiting the cyclooxygenase (COX) enzymes, which are involved in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a key role in inflammation and pain. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby alleviating pain and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
- Fenbufen
- Flurbiprofen
- Felbinac
Uniqueness
Lyosol stands out due to its high yield synthesis via the Suzuki coupling method and its dual role as an analgesic and antihypercholesterolemic agent. Unlike some other NSAIDs, it offers a unique combination of properties that make it valuable in both clinical and research settings .
Propiedades
Número CAS |
10265-80-2 |
|---|---|
Fórmula molecular |
C16H15NaO2 |
Peso molecular |
262.2838 |
Nombre IUPAC |
sodium;2-(4-phenylphenyl)butanoate |
InChI |
InChI=1S/C16H16O2.Na/c1-2-15(16(17)18)14-10-8-13(9-11-14)12-6-4-3-5-7-12;/h3-11,15H,2H2,1H3,(H,17,18);/q;+1/p-1 |
Clave InChI |
OLGONLPBKFPQNS-UHFFFAOYSA-M |
SMILES |
CCC(C1=CC=C(C=C1)C2=CC=CC=C2)C(=O)[O-].[Na+] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Xenbucin sodium; Lyosol. |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N-Diethyl-5-[2-(3-fluorophenyl)ethynyl]pyridine-2-carboxamide](/img/structure/B611761.png)
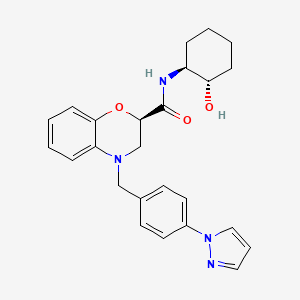
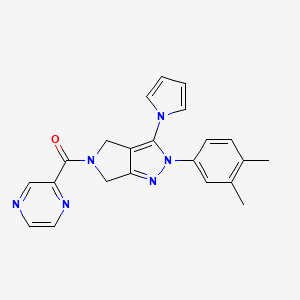
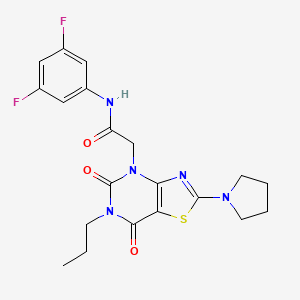

![N-(3,3-difluorocyclobutyl)-6-(1H-pyrazolo[4,3-b]pyridin-3-ylamino)-1,2-benzothiazole-3-carboxamide](/img/structure/B611770.png)
![4-(4-Fluorophenyl)-5-[(1-methylpyrazol-3-yl)methoxy]pyridine-2-carboxamide](/img/structure/B611771.png)

![1-Methyl-4-((6-(1-methyl-1H-pyrazol-4-YL)pyridin-3-YL)methyl)-N-(tetrahydro-2H-pyran-4-YL)-1H-pyrrolo[2,3-B]pyridine-6-carboxamide](/img/structure/B611774.png)
